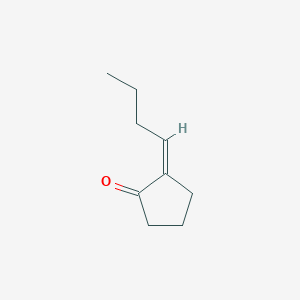

Cyclopentanone, 2-butylidene-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentanone, 2-butylidene- (CAS 16424-32-1) is a substituted cyclopentanone derivative featuring a butylidene group (-CH₂-CH₂-CH₂-CH₂-) at the 2-position of the five-membered ketone ring. This compound is part of a broader class of alicyclic ketones with applications in pharmaceuticals, fragrances, and specialty chemicals. Analytical methods, including reverse-phase HPLC with low silanol activity columns (e.g., Newcrom R1), are employed for its separation and characterization .

Scientific Research Applications

Medicinal Chemistry

Cyclopentanone, 2-butylidene- exhibits significant biological activities, making it a candidate for pharmaceutical development. Key applications include:

- Anti-inflammatory Properties : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : Research indicates that it induces apoptosis in cancer cells by activating caspase enzymes, positioning it as a potential anticancer agent.

- Antiviral Effects : It has demonstrated efficacy against several viruses, including HSV, HIV, and influenza virus, by disrupting their replication cycles.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on cyclopentanone, 2-butylidene-, which showed enhanced activity against cancer cell lines compared to the parent compound.

Material Science

In material science, cyclopentanone, 2-butylidene- serves as a versatile building block for synthesizing various polymers and materials:

- Polymer Synthesis : It is utilized as a precursor in the development of polyesters and polyamides, which are essential in creating durable materials.

- Coatings and Adhesives : The compound can be incorporated into formulations for coatings and adhesives due to its favorable chemical properties.

Data Table : Applications in Material Science

| Application Type | Specific Use | Notes |

|---|---|---|

| Polymer Synthesis | Polyesters | Enhances mechanical properties |

| Coatings | Protective coatings | Improves adhesion and durability |

| Adhesives | Industrial adhesives | Provides strong bonding capabilities |

Agriculture

Cyclopentanone, 2-butylidene- has also found applications in agriculture:

- Natural Insecticide : Its insecticidal properties make it useful as a natural pesticide, providing an alternative to synthetic chemicals.

Case Study : Research conducted at an agricultural university demonstrated that formulations containing cyclopentanone derivatives effectively reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides.

Advantages:

- Ease of Synthesis : The compound can be synthesized relatively easily using established methods.

- Stability : It exhibits good stability under standard laboratory conditions.

Limitations:

- Low Solubility in Water : This poses challenges for biological studies in aqueous environments.

- Toxicity Concerns : Further evaluation of its toxicity is necessary before widespread application in pharmaceuticals or agriculture.

Chemical Reactions Analysis

Isomerization to Cyclopentenones

Cyclopentanone, 2-butylidene- undergoes acid- or base-catalyzed isomerization to form 2-alkyl-2-cyclopentenones, a critical step in synthesizing jasmonate derivatives .

Mechanism :

-

Protonation of the carbonyl oxygen followed by hydride shift and deprotonation.

-

Catalyzed by amines (e.g., 3-picoline) and hydrogen halides (e.g., HCl) at elevated temperatures .

Experimental Data :

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 3-Picoline + HCl (1:1) | n-Butanol | 130 | 83.2 | |

| 3-Picoline + HCl (1:1) | 2-Ethylhexanol | 140 | 88.0 |

This reaction is scalable and solvent-efficient, with yields exceeding 80% under optimized conditions .

Condensation Reactions

The compound participates in aldol-like condensations with aldehydes, forming α,β-unsaturated ketones.

Example :

-

Reaction with formaldehyde under basic conditions produces extended conjugated systems.

-

Acid catalysis favors intramolecular cyclization.

Key Conditions :

-

Base (e.g., NaOH) or acid (e.g., H₂SO₄) catalysis.

-

Solvents: Ethanol, THF, or solvent-free.

Diels-Alder Reaction

The α,β-unsaturated ketone moiety acts as a dienophile in [4+2] cycloadditions.

Example :

-

Reaction with 1,3-butadiene yields bicyclic adducts.

-

Stereoselectivity depends on substituent geometry (E/Z).

Data :

| Diene | Catalyst | Temperature (°C) | Product Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | None | 120 | 65–70 |

[2+2] Photocycloaddition

Under UV light, the alkene undergoes [2+2] cycloaddition with electron-deficient alkenes (e.g., acrylates) .

Application :

Michael Addition

The α,β-unsaturated system undergoes 1,4-additions with nucleophiles (e.g., thiols, amines).

Example :

-

Reaction with methyl thioglycolate forms sulfanyl derivatives.

-

Catalyzed by triethylamine in THF.

Conditions :

-

Nucleophile: 1.2 eq.

-

Solvent: THF, 0°C to room temperature.

Grignard Addition

Grignard reagents (e.g., MeMgBr) add to the carbonyl group, forming tertiary alcohols.

Limitation :

-

Competing 1,2- vs. 1,4-addition requires careful temperature control.

Hydrogenation

Catalytic hydrogenation reduces the alkene to 2-butylcyclopentanone.

Data :

| Catalyst | Pressure (atm) | Solvent | Yield (%) |

|---|---|---|---|

| Pd/C (5%) | 1 | Ethanol | 95 |

Epoxidation

The alkene reacts with peracids (e.g., mCPBA) to form epoxides.

Conditions :

-

mCPBA (1.1 eq.), CH₂Cl₂, 0°C.

-

Yield: ~70%.

Ozonolysis

Cleavage of the double bond with ozone produces diketones.

Biological Activity-Related Reactions

Derivatives of cyclopentanone, 2-butylidene- inhibit NF-κB and activate HSF1, enabling applications in anti-inflammatory and antiviral therapies .

Key Modification :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-butylidene-cyclopentanone, and how do reaction conditions influence yield?

- Methodological Answer : 2-Butylidene-cyclopentanone can be synthesized via catalytic conversion of biomass-derived intermediates like furfural. For example, selective hydrogenation or acid-catalyzed cyclization under controlled temperatures (290–350°C) has been reported to yield cyclopentanone derivatives . Solvent choice (e.g., polar aprotic solvents) and catalyst type (e.g., Pt/SiO₂ or acidic zeolites) critically affect regioselectivity and byproduct formation. Kinetic studies using gas chromatography–mass spectrometry (GC–MS) are recommended to optimize reaction pathways .

Q. What spectroscopic techniques are most effective for structural confirmation and purity analysis of 2-butylidene-cyclopentanone?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are essential. IR can identify the ketone group (ν(CO) ~1740 cm⁻¹), while NMR resolves the butylidene substituent’s position via coupling patterns. For purity, high-performance liquid chromatography (HPLC) with UV detection at 210 nm is advised. Recent studies highlight vibrational splitting in cyclopentanone derivatives due to CH···O hydrogen bonding, necessitating temperature-dependent IR for accurate assignments .

Q. What thermodynamic properties (e.g., vapor pressure, solubility) are critical for experimental design involving 2-butylidene-cyclopentanone?

- Methodological Answer : Key properties include vapor pressure (10.7 hPa at 20°C) and Hansen solubility parameters. The compound’s low flash point (27°C) demands inert-atmosphere handling. Solubility in hydrocarbons is poor, but it mixes well with polar solvents like ethanol. Compatibility with elastomers (e.g., fluorocarbons) must be tested via swelling experiments to avoid material degradation in fuel-blend applications .

Advanced Research Questions

Q. How can contradictions in kinetic data for 2-butylidene-cyclopentanone oxidation be resolved?

- Methodological Answer : Discrepancies arise from varying alkene concentrations in blends, which catalyze oxidation. To address this, use controlled alkene-free hexane/isooctane mixtures for baseline studies. Shock tube experiments and jet-stirred reactor speciation data (e.g., OH radical interactions) can validate kinetic models. Recent Co-Optima studies emphasize ethene radical pathways to explain high flame speeds .

Q. What methodological approaches address solubility and compatibility challenges in fuel-blend formulations containing 2-butylidene-cyclopentanone?

- Methodological Answer : Hansen solubility parameter analysis predicts elastomer incompatibility (e.g., neoprene swelling >20% at 30% blends). Mitigation strategies include:

- Additive screening : Incorporate co-solvents like ethanol to reduce polarity.

- Material substitution : Use fluorocarbon-resistant seals in engine tests.

- Accelerated aging protocols : Expose blends to elevated temperatures (60°C) to simulate long-term stability .

Q. How does geochemical pyrolysis aid in understanding 2-butylidene-cyclopentanone formation in natural systems?

- Methodological Answer : Closed-system hydrous pyrolysis of organic-rich shales (290–350°C) replicates natural thermal maturation. GC–MS analysis of pyrolysates reveals cyclopentanone derivatives as dominant products alongside phenols. Isotopic labeling (¹³C) can trace precursor pathways, linking formation to cellulose degradation in lignocellulosic biomass .

Q. What experimental strategies mitigate low-speed pre-ignition (LSPI) risks in engine applications of 2-butylidene-cyclopentanone blends?

- Methodological Answer : LSPI correlates with fuel autoignition tendencies. Use rapid compression machines (RCMs) to measure ignition delays under engine-relevant pressures (20–40 bar). Blending with high-octane additives (e.g., ethanol) reduces reactivity. Computational fluid dynamics (CFD) modeling of in-cylinder fuel distribution identifies hotspot formation, guiding injector redesign .

Q. How can vibrational splitting in 2-butylidene-cyclopentanone’s ν(CO) mode be interpreted to study intermolecular interactions?

- Methodological Answer : Temperature-dependent IR and isotopic substitution (e.g., ¹⁸O labeling) differentiate Fermi resonance from CH···O hydrogen bonding. Ab initio calculations (e.g., DFT) of dimer structures reveal splitting mechanisms. For example, cyclopentanone’s ν(CO) at 1740 cm⁻¹ splits into doublets (1725/1755 cm⁻¹) in concentrated solutions, confirming associative behavior .

Comparison with Similar Compounds

Physical and Chemical Properties

Substituent length and structure significantly influence properties:

Notes:

- Enol content in cyclopentanone derivatives is influenced by substituent electron effects. Parent cyclopentanone has lower enol content than cyclohexanone but higher than acetone .

- α-Hexylidene-cyclopentanone is subject to IFRA standards for fragrance safety, limiting its use in cosmetics .

Preparation Methods

Free Radical Addition Using Tert-Butyl Peroxybenzonate

Reaction Mechanism and Catalytic System

The free radical addition method, patented in CN102516048B, employs tert-butyl peroxybenzonate as an initiator to facilitate the one-step addition of alkenes to cyclopentanone . The mechanism proceeds via:

-

Initiation : Thermal decomposition of tert-butyl peroxybenzonate generates free radicals.

-

Propagation : The radical abstracts a hydrogen atom from cyclopentanone, forming a cyclopentanoyl radical.

-

Addition : The radical reacts with an alkene (e.g., 1-amylene, 1-octene) to form a carbon-carbon bond.

-

Termination : Radical recombination yields 2-alkyl-cyclopentanone.

This method is notable for its scalability and solvent efficiency, as excess cyclopentanone often serves as the reaction medium .

Experimental Optimization and Yield Data

Key variables influencing yield include initiator type , alkene chain length , and reaction duration . The patent reports yields exceeding 70% for alkenes with 3–15 carbon atoms under reflux conditions. Representative data are summarized below:

| Alkene | Initiator | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-Amylene | 1,1-Cyclohexane di-tert-butyl peroxide | 130 | 6 | 74.7 |

| 1-Amylene | t-Butyl peroxybenzoate | 130 | 7 | 76.6 |

| 1-Octene | 1,1-Cyclohexane di-tert-butyl peroxide | 140 | 6 | 76.5 |

| 1-Decene | 1,1-Cyclohexane di-tert-butyl peroxide | 140 | 6 | 73.6 |

Notably, tert-butyl peroxybenzoate outperforms ditertiary butyl peroxide, yielding 76.6% vs. 46.4% for 2-amyl-cyclopentanone synthesis .

Scalability and Industrial Relevance

The patent emphasizes solvent-free conditions and simple workup procedures , making this method industrially viable. Post-reaction distillation recovers unreacted cyclopentanone (≥95% recovery), reducing raw material costs .

Aldol Condensation Approach

Base- or Acid-Catalyzed Condensation

Aldol-like condensation of cyclopentanone with aldehydes (e.g., formaldehyde) under basic or acidic conditions forms α,β-unsaturated ketones, which are subsequently hydrogenated to 2-butylidene derivatives.

Base-Catalyzed Pathway :

-

Catalysts: NaOH, KOH, or amines.

-

Solvents: Ethanol, THF.

-

Mechanism: Enolate formation followed by nucleophilic attack on the aldehyde.

Acid-Catalyzed Pathway :

-

Catalysts: H₂SO₄, HCl.

-

Solvents: Polar aprotic solvents (e.g., DMF).

-

Mechanism: Protonation of the carbonyl group, facilitating electrophilic addition.

Critical Reaction Parameters

-

Temperature : Optimal yields are achieved at 80–120°C. Elevated temperatures favor intramolecular cyclization over polymerization.

-

Catalyst Loading : A 10–15 mol% catalyst concentration balances reactivity and side reactions.

-

Solvent Polarity : Polar solvents enhance enolate stability in base-catalyzed reactions, while nonpolar solvents reduce byproduct formation in acid-catalyzed systems.

Limitations and Byproduct Management

Aldol condensation often produces diastereomers and oligomers , necessitating rigorous chromatographic purification. For example, reactions with formaldehyde yield ~60% target product, with the remainder comprising dimeric species.

Alternative Synthetic Routes

Enamine Intermediate Strategy

Cyclopentanone reacts with secondary amines (e.g., pyrrolidine) to form enamines, which undergo alkylation with butyl halides. Hydrolysis of the enamine intermediate yields 2-butylidene-cyclopentanone. While this method avoids harsh conditions, it requires multiple steps, reducing overall efficiency (typical yield: 50–65%).

Biomass-Derived Feedstocks

Emerging approaches utilize furfural , a renewable feedstock, which undergoes selective hydrogenation and cyclization over Pt/SiO₂ or acidic zeolites to produce cyclopentanone derivatives. Although environmentally favorable, these methods are less developed, with yields rarely exceeding 55%.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Byproducts | Cost Efficiency |

|---|---|---|---|---|

| Free Radical Addition | 70–78 | High | Minimal | High |

| Aldol Condensation | 50–60 | Moderate | Oligomers | Moderate |

| Enamine Alkylation | 50–65 | Low | Amine residues | Low |

| Biomass-Derived Routes | 40–55 | Developing | Undefined | Variable |

The free radical method excels in yield and scalability, making it the preferred industrial choice. In contrast, aldol condensation offers stereochemical control for pharmaceutical applications but suffers from lower efficiency.

Properties

CAS No. |

16424-32-1 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-butylidenecyclopentan-1-one |

InChI |

InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3 |

InChI Key |

PJDOECJDCGNWBG-UHFFFAOYSA-N |

SMILES |

CCCC=C1CCCC1=O |

Isomeric SMILES |

CCC/C=C\1/CCCC1=O |

Canonical SMILES |

CCCC=C1CCCC1=O |

Key on ui other cas no. |

16424-32-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.